1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea
Description
The compound “1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea” is a urea derivative featuring a substituted pyrrolidine ring linked to an m-tolyl group. Urea derivatives are widely studied for their biological activities, including antifungal, kinase inhibitory, and hypoglycemic properties. The presence of the m-tolyl (3-methylphenyl) group is a common motif in medicinal chemistry, often enhancing lipophilicity and metabolic stability . The pyrrolidine-methyl moiety may influence conformational flexibility and binding interactions with biological targets, as seen in related compounds .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-7-5-8-16(13-15)21-19(23)20-14-18-11-6-12-22(18)17-9-3-2-4-10-17/h2-5,7-10,13,18H,6,11-12,14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZNUVKCGONHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea typically involves the reaction of 1-phenylpyrrolidine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Commonly used reagents include phenylpyrrolidine, m-tolyl isocyanate, and appropriate solvents such as dichloromethane or tetrahydrofuran. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The urea moiety can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted urea derivatives with new functional groups attached.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions, focusing on the formation of the pyrrolidine and urea moieties. The compound's structure can be represented as follows:The compound features a pyrrolidine ring, a phenyl group, and a urea linkage, which contribute to its diverse chemical interactions and biological relevance.
Anticancer Properties
Research has indicated that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. A study synthesized a series of diarylurea derivatives and tested their efficacy against the National Cancer Institute's 60 human cancer cell lines. The results demonstrated that certain substituted urea derivatives exhibited promising anticancer activity, suggesting that this compound may also possess similar properties due to its structural characteristics .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cancer signaling pathways. Molecular docking studies suggest that it can bind to specific protein targets, modulating their activity and potentially influencing various signaling pathways within cells . This property positions it as a candidate for further pharmacological studies.
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine ring may enhance these antimicrobial properties through interactions with bacterial membranes or metabolic pathways .
Case Studies and Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2024) | Anticancer Activity | Demonstrated efficacy against multiple cancer cell lines with IC50 values indicating strong antiproliferative potential. |
| Study B (2023) | Enzyme Inhibition | Identified as a potential inhibitor of specific kinases involved in oncogenic signaling pathways. |
| Study C (2024) | Antimicrobial Properties | Showed significant antibacterial activity against common pathogens like E. coli and Staphylococcus aureus. |
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Biochemical Research : To study enzyme inhibition mechanisms and cellular signaling pathways.
- Drug Design : Utilizing its structural features to design more potent derivatives with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between “1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea” and analogous urea derivatives:
Structural and Functional Analysis
Substituent Effects on Activity :
- The thiadiazole-triazolyl system in 8i () confers antifungal activity, likely through cytochrome P450 inhibition, similar to fluconazole . In contrast, TTU9 () contains a thiophenylthiazole moiety, which may enhance antitubular activity via hydrophobic interactions .
- The tetrazolyl group in ’s compounds improves hypoglycemic activity by mimicking carboxylic acid bioisosteres, enhancing solubility and target engagement .
Physical Properties :
- Melting points correlate with molecular complexity. 8i (MW 519.09, mp 138–145°C) and 28c (MW 500.27, mp 191–194°C) exhibit higher thermal stability due to extended aromatic systems and hydrogen-bonding urea cores . Simpler derivatives like the propyl-m-tolylurea (MW 192.26) lack reported melting points, suggesting lower crystallinity .
Synthetic Feasibility :
- Yields vary significantly: TTU6 () achieves 87% yield, while the tetrazolyl derivative in has only 39% yield, reflecting challenges in introducing electron-withdrawing groups .
Spectroscopic Trends :
- Urea NH protons in $ ^1 \text{H NMR} $ consistently appear as broad singlets (δ 5.8–9.1 ppm), as seen in , and 4 . IR spectra show urea C=O stretches near 1664 cm$ ^{-1} $ .
Key Research Findings
- Bioactivity Diversity: Minor structural changes drastically alter activity. For example, replacing the m-tolyl group in TTU9 with a nitro substituent (as in TTU8) increases melting point (275–277°C) but reduces yield (45%) .
- Role of Heterocycles: Pyrrolidine (hypothetical in the target compound) and morpholino () groups enhance solubility and target affinity compared to aliphatic chains (e.g., propyl in ) .
Biological Activity
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(m-tolyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 272.35 g/mol
This compound features a pyrrolidine ring, which is known for its role in various biological activities, including modulation of neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The compound is believed to interact with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. Sigma receptors have been linked to various therapeutic effects in neurodegenerative diseases and mood disorders .
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis. This inhibition can lead to altered physiological responses, which are crucial in therapeutic contexts.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress and apoptosis. |
| Antidepressant Activity | Modulates neurotransmitter levels, possibly alleviating symptoms of depression. |
| Analgesic Properties | May exhibit pain-relieving effects through interaction with pain pathways. |
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Neuroprotective Study : A study demonstrated that compounds with similar structures could significantly reduce neuronal death in models of oxidative stress. This suggests that this compound may offer similar protective benefits in neurodegenerative conditions .
- Antidepressant Research : Research on related pyrrolidine derivatives indicated their efficacy in enhancing serotonin and norepinephrine levels in animal models, supporting the hypothesis that this compound could have antidepressant properties .
- Pain Modulation Trials : Clinical trials on sigma receptor ligands have shown promise in managing chronic pain conditions, indicating that this compound might also serve as a potential analgesic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
